molecular formula C24H23NO6 B384705 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384705
M. Wt: 421.4g/mol
InChI Key: ZTOQZGPZTXXSSG-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolone ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the Pyrrolone Ring: This step involves the condensation of an amine with a diketone, followed by cyclization.

    Introduction of the Tetrahydrofuran Moiety: This can be done through the reaction of a suitable alcohol with a halogenated furan derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(oxolan-2-ylmethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H23NO6/c26-22(16-8-9-18-19(13-16)31-12-11-30-18)20-21(15-5-2-1-3-6-15)25(24(28)23(20)27)14-17-7-4-10-29-17/h1-3,5-6,8-9,13,17,21,26H,4,7,10-12,14H2/b22-20+

InChI Key

ZTOQZGPZTXXSSG-LSDHQDQOSA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC=CC=C5

SMILES

C1CC(OC1)CN2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC=CC=C5

Origin of Product

United States

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